Homovanillyl alcohol
Overview
Description
. This compound is part of the vanilloid family and is known for its aromatic properties. It has a molecular formula of C9H12O3 and a molar mass of 168.19 g/mol .
Scientific Research Applications
Homovanillyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Homovanillyl alcohol is a metabolite of hydroxytyrosol, which in turn is a metabolite of the neurotransmitter dopamine . It is also a key component of Queen mandibular pheromone . .
Mode of Action
It is known to be a metabolite of hydroxytyrosol, which in turn is a metabolite of the neurotransmitter dopamine . This suggests that it may interact with the same or similar targets as dopamine and hydroxytyrosol, potentially influencing neurotransmission and other related physiological processes.
Biochemical Pathways
This compound is involved in the metabolic pathway of dopamine, being a downstream metabolite of this neurotransmitter
Pharmacokinetics
Its metabolism and excretion would likely involve enzymatic processes and renal elimination, respectively .
Result of Action
It has been suggested to have protective effects on cardiovascular disease and total mortality
Safety and Hazards
Future Directions
Low-molecular weight phenols such as Homovanillyl alcohol exhibit a high number of health-promoting effects such as antioxidant, anti-inflammatory, and anticancer activity . Despite these remarkable properties, their applications such as dietary supplements and stabilizers of foods and cosmetics in non-aqueous media are limited due to their hydrophilic character. To overcome this limitation, research is being conducted to synthesize lipophilic esters of this compound .
Biochemical Analysis
Biochemical Properties
Homovanillyl alcohol interacts with various enzymes, proteins, and other biomolecules. It is a key component of Queen mandibular pheromone , and it has been shown to have high scavenging activities . It is also involved in the modulation of several intracellular signals .
Cellular Effects
This compound has profound effects on cellular processes. It has been found to protect red blood cells from oxidative injury and has a protective effect on cardiovascular disease . It also influences cell function by modulating intracellular signaling and improving cellular response to oxidative stress and pro-inflammatory stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is a metabolite of hydroxytyrosol, which in turn is a metabolite of the neurotransmitter dopamine . This suggests that it may play a role in dopamine-related neurological processes.
Temporal Effects in Laboratory Settings
It is known that it has antioxidant properties , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of hydroxytyrosol, which in turn is a metabolite of the neurotransmitter dopamine . This suggests that it may be involved in dopamine-related metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Homovanillyl alcohol can be synthesized through several methods. One common approach involves the reduction of homovanillic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method involves the O-methylation of 4-hydroxyphenylacetic acid followed by reduction .
Industrial Production Methods: In industrial settings, this compound can be produced through the biotransformation of vanillin using microbial enzymes. This method is considered environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Homovanillyl alcohol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 4-(2-hydroxyethyl)-2-methoxyphenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Homovanillic acid
Reduction: 4-(2-hydroxyethyl)-2-methoxyphenol
Substitution: Various substituted phenols depending on the nucleophile used.
Comparison with Similar Compounds
- Tyrosol
- Hydroxytyrosol
- Vanillin
- Homovanillic acid
Homovanillyl alcohol is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and biological activities make it a valuable subject of study.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBSJRBOQIZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178494 | |
Record name | 3-Methoxy-4-hydroxyphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2380-78-1 | |
Record name | Homovanillyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2380-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-hydroxyphenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-4-hydroxyphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxyethyl)guaiacol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOVANILLYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7EE8MS6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40 - 42 °C | |
Record name | (4-Hydroxy-3-methoxyphenyl)ethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038925 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does homovanillyl alcohol exert its antioxidant effects?
A1: While this compound itself possesses weaker antioxidant activity compared to its precursor hydroxytyrosol, research suggests it still contributes to the overall antioxidant effects observed after olive oil consumption. [, , ] One study demonstrated that this compound, alongside other olive oil phenols, effectively reduced homocysteine-induced endothelial cell adhesion and the expression of intercellular adhesion molecule-1 (ICAM-1), even with its lower scavenging activity compared to other tested compounds. [] This suggests that while direct radical scavenging may play a role, other mechanisms could be involved in its antioxidant action.
Q2: Does this compound influence catecholamine pathways?
A2: Yes, research shows that this compound administration to rats led to a significant increase in the urinary excretion of dopamine, norepinephrine, normetanephrine, and 3-methoxytyramine, indicating an influence on catecholamine synthesis. [] Interestingly, this effect was observed to be gender-dependent, with male rats exhibiting a more pronounced response compared to females. This highlights the complex interplay between this compound and physiological systems.
Q3: What is the molecular formula, weight, and key structural features of this compound?
A3: this compound has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. Structurally, it features a benzene ring with a 2-hydroxyethyl group at position 1, a methoxy group at position 2, and a hydroxyl group at position 4. This structure classifies it as a phenolic compound with a catechol moiety.
Q4: Are there studies on the stability of this compound in different formulations?
A4: While specific studies on the stability of this compound in various formulations are limited within the provided research, one study explored the bioavailability of tableted water-soluble olive polyphenols, including this compound, with and without phospholipid micelle incorporation. [] Interestingly, the study found that the free forms of the polyphenols, including this compound, exhibited higher bioavailability compared to the micelle-incorporated forms. This suggests that formulation strategies can impact the bioavailability and potentially the stability of this compound. Further research is needed to explore optimal formulation approaches for maximizing its stability and efficacy.
Q5: Have there been any computational studies to understand the antioxidant mechanism of this compound?
A6: While the provided research doesn't directly involve computational studies on this compound, a related study on phenylpropanoid glycoside analogues, which share structural similarities with this compound, employed density functional theory (DFT) calculations. [] This computational approach revealed that the antioxidant mechanism of these analogues proceeds through a sequential proton loss single electron transfer (SPLET) pathway. Similar investigations using computational methods could offer valuable insights into the specific antioxidant mechanisms of this compound.
Q6: How can the stability of this compound be improved in formulations?
A6: While specific information on enhancing this compound stability in formulations is limited within the provided research, general strategies for improving the stability of phenolic compounds can be considered. These include:
Q7: How is this compound metabolized and excreted in the body?
A9: this compound is primarily metabolized through phase II conjugation reactions, such as glucuronidation and sulfation, resulting in more water-soluble metabolites that are readily excreted in urine. [, ] One study investigating the bioavailability of olive oil polyphenols, including this compound, in humans found that its urinary excretion was significantly higher when consumed as a natural component of extra virgin olive oil compared to its addition to refined olive oil or yogurt. [] This highlights the influence of food matrix and composition on the absorption and metabolism of this compound.
Q8: Are there any gender differences in the metabolism of this compound?
A10: Yes, a study evaluating the impact of hydroxytyrosol derivatives, including this compound, on catecholamine pathways in rats revealed gender-specific differences in their metabolism. [] Male rats exhibited a more pronounced increase in the excretion of catecholamines, including dopamine, norepinephrine, and their metabolites, compared to females. This suggests a potential influence of sex hormones on the pharmacokinetics and pharmacodynamics of this compound, warranting further investigation in humans.
Q9: What in vitro models have been used to study the effects of this compound?
A9: Several in vitro studies have been conducted to investigate the biological activities of this compound. These include:
- Human umbilical vascular endothelial cells (HUVEC): Used to evaluate the effects of this compound on the expression of adhesion molecules, such as ICAM-1 and VCAM-1, involved in endothelial activation and atherosclerosis. []
- Human erythrocytes: Employed to assess the protective effects of this compound against oxidative stress induced by mercury chloride (HgCl2). []
- EA.hy.926 cells (human endothelial cell line): Utilized to examine the ability of this compound to reduce homocysteine-induced monocyte adhesion and ICAM-1 expression. []
Q10: Has this compound demonstrated any protective effects in animal models of disease?
A12: While specific details on the efficacy of this compound in animal models of disease are limited within the provided research, one study investigated its impact on neurotransmitter levels in pig cerebral spinal fluid. [, ] The study observed alterations in dopamine metabolism following this compound administration, suggesting a potential influence on dopaminergic pathways. Further research utilizing appropriate animal models is crucial to fully understand the potential therapeutic benefits and mechanisms of action of this compound in various disease states.
Q11: What analytical techniques are commonly used to measure this compound levels in biological samples?
A11: Several analytical methods have been employed for the quantification of this compound and its metabolites in biological samples. These include:
- High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) detection or mass spectrometry (MS) for sensitive and specific analysis. [, , , , ]
- Gas chromatography-mass spectrometry (GC-MS): Used for the identification and quantification of volatile compounds, including this compound, in complex mixtures like olive oil and wine. [, , , , ]
Q12: Are there validated methods for analyzing this compound in different matrices?
A12: Yes, researchers have developed and validated analytical methods for quantifying this compound in various matrices, including:
- Rat plasma: A validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous quantification of oleuropein and its metabolites, including this compound, in rat plasma. []
- Human urine: Validated HPLC methods coupled with UV or MS detection have been employed for analyzing this compound and its glucuronide conjugates in human urine samples. [, ]
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